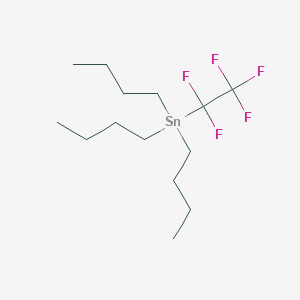

Tributyl(pentafluoroethyl)stannane

Description

Properties

IUPAC Name |

tributyl(1,1,2,2,2-pentafluoroethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRRWXQWODQKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375288 | |

| Record name | Tributyl(pentafluoroethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426-66-0 | |

| Record name | Tributyl(pentafluoroethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1426-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tributyl(pentafluoroethyl)stannane: Synthesis, Properties, and Applications

Introduction: The Strategic Value of the Pentafluoroethyl Group and its Organometallic Gateway

In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a cornerstone strategy for modulating molecular properties. The pentafluoroethyl (–C₂F₅) group, in particular, offers a compelling alternative to the more common trifluoromethyl (–CF₃) substituent. Its unique combination of steric bulk, high electronegativity, and lipophilicity can profoundly enhance metabolic stability, binding affinity, and bioavailability of parent molecules. However, the controlled and efficient introduction of this group remains a significant synthetic challenge.

This guide provides a comprehensive technical overview of Tributyl(pentafluoroethyl)stannane (CAS No. 1426-66-0), a key organometallic reagent designed to address this challenge. As a member of the organostannane family, it serves as a versatile nucleophilic source of the pentafluoroethyl moiety, primarily utilized in palladium-catalyzed cross-coupling reactions. Herein, we will delve into its fundamental properties, provide detailed protocols for its synthesis and application, and explore the mechanistic rationale that underpins its utility for researchers, chemists, and drug development professionals.

Core Properties and Specifications

This compound is a dense, high-boiling, air- and moisture-stable liquid, making it significantly easier to handle than many other reactive organometallic reagents.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 1426-66-0 | |

| Molecular Formula | C₁₄H₂₇F₅Sn | [3] |

| Molecular Weight | 409.07 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.253 g/mL at 25 °C | [4] |

| Boiling Point | 245-247 °C | [4] |

| Refractive Index | n20/D 1.430 | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

Safety, Handling, and Waste Management

GHS Hazard Profile

Author's Note: The classification of organotin compounds can vary slightly between suppliers. The data presented here reflects the most comprehensive hazard profile available. Users must always consult the specific Safety Data Sheet (SDS) provided with their reagent.

This compound is a hazardous substance and must be handled with extreme caution.[4] Organotin compounds, as a class, are known for their high toxicity.[5]

| Signal Word | Danger |

| Pictograms | |

| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H360FD: May damage fertility. May damage the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. |

| Precautionary Statements | P202: Do not handle until all safety precautions have been read and understood. P273: Avoid release to the environment. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data sourced from Sigma-Aldrich)[4]

Handling and Personal Protective Equipment (PPE)

All manipulations involving this compound must be conducted in a certified chemical fume hood. Standard PPE includes, but is not limited to:

-

Nitrile or neoprene gloves (double-gloving is recommended).

-

Chemical splash goggles and a face shield.

-

A flame-resistant lab coat.

Quenching and Waste Disposal

The primary challenge in using organostannanes is the removal of tin-containing byproducts from the reaction mixture.[1] These byproducts are as toxic as the starting material.

-

Reaction Quenching: A common method to remove residual stannane and tin byproducts is to quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[6] This precipitates the tin species as insoluble and more easily filterable tributyltin fluoride.

-

Glassware Decontamination: Glassware that has come into contact with organotin compounds should be decontaminated before standard washing. Soaking all contaminated items (flasks, stir bars, syringes) overnight in a bath of commercial bleach is an effective method for oxidizing the toxic organotin species to less harmful tin oxides.[7] All decontamination solutions should be treated as hazardous waste.

-

Waste Streams: All liquid and solid waste containing tin must be collected in a dedicated, properly labeled hazardous waste container for disposal according to institutional and local regulations.

Synthesis of this compound

While commercially available, an in-house synthesis may be required. A robust method for preparing perfluoroalkyl stannanes involves the reaction of a suitable organotin precursor with a perfluoroalkylating agent. Based on established organometallic principles, a reliable route is the reaction of tributyltin chloride with pentafluoroethyllithium, generated in situ.[8]

Plausible Synthetic Workflow

Caption: Plausible workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is adapted from established procedures for the synthesis of related (pentafluoroethyl)stannanes and should be performed only by trained chemists with appropriate risk assessments.[8]

-

Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 100 mL of a 2:1 mixture of anhydrous diethyl ether and hexane. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Generation of LiC₂F₅: To the cooled solvent, add pentafluoroiodoethane (C₂F₅I, 1.1 equivalents) via syringe. Slowly add a solution of methyllithium (MeLi, 1.0 equivalent, typically ~1.6 M in ether) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Causality Insight: The in situ generation of LiC₂F₅ via lithium-halogen exchange is critical as the reagent is thermally unstable. Maintaining a very low temperature prevents its decomposition via α-elimination to generate tetrafluoroethylene.

-

-

Reaction: Slowly add tributyltin chloride (Bu₃SnCl, 1.0 equivalent) dropwise to the cold LiC₂F₅ solution.

-

Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The premier application of this compound is the palladium-catalyzed Stille cross-coupling reaction, which forms a C(sp²)-C(sp³) bond between an aryl or vinyl halide/triflate and the pentafluoroethyl group.[2] This reaction is prized for its tolerance of a wide array of functional groups.[1]

General Mechanism of the Stille Coupling

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[2]

-

Transmetalation: The organostannane transfers its organic group (R² = C₂F₅) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[2]

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[2]

Experimental Protocol: Pentafluoroethylation of an Aryl Iodide

Disclaimer: This is a representative protocol. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

-

Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (e.g., 4-iodoacetophenone, 1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) iodide (CuI) co-catalyst (10 mol%).

-

Causality Insight: Cu(I) salts are often used as additives in Stille couplings. They are believed to act as transmetalation accelerators, potentially by forming a more reactive organocopper intermediate, thereby increasing the reaction rate.

-

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, DMF) via syringe. Add this compound (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature. Add 10 mL of a saturated aqueous KF solution and stir vigorously for 1 hour. A precipitate of tributyltin fluoride should form.

-

Filtration and Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the tin precipitate. Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pentafluoroethylated arene.

Quality Control: Purification and Characterization

Purification

The primary impurity in the synthesis of the reagent is typically unreacted tributyltin chloride or hexabutyldistannoxane (from hydrolysis). The high boiling point of this compound allows for effective purification by vacuum distillation . For reaction products contaminated with tin byproducts, flash chromatography on silica gel is standard. Pre-treating the silica gel with triethylamine or using a stationary phase containing 10% powdered potassium fluoride can significantly improve the removal of tin residues.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the reagent. Based on data from closely related (pentafluoroethyl)stannanes, the following spectroscopic signatures are expected.[8]

-

¹H NMR: The spectrum will be dominated by the complex multiplets of the tributyl groups between ~0.9 and 1.6 ppm. The absence of a signal around 4.8 ppm confirms the complete consumption of any tributyltin hydride precursor.

-

¹⁹F NMR: This is the most diagnostic technique. The spectrum is expected to show two multiplets corresponding to the –CF₂– and –CF₃ groups of the pentafluoroethyl moiety. Referenced to CFCl₃, the –CF₂– signal typically appears further downfield (approx. -80 to -95 ppm) than the –CF₃ signal (approx. -115 to -130 ppm). The signals will show coupling to each other and to the tin isotopes.[8]

-

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most common. The chemical shift is highly sensitive to the coordination environment of the tin atom. For a tetracoordinate alkylstannane like this, a single resonance is expected. The strong electron-withdrawing effect of the C₂F₅ group will shift the resonance downfield compared to tetrabutyltin (δ ≈ 0 ppm). Based on related structures, a chemical shift in the range of +5 to +40 ppm (relative to Me₄Sn) is plausible.[8]

-

¹³C NMR: The spectrum will show the four distinct carbons of the butyl groups and two carbons for the pentafluoroethyl group. The C₂F₅ carbons will appear as complex multiplets due to strong C-F and C-Sn coupling.

Conclusion

This compound stands as a valuable and practical tool for the installation of the C₂F₅ group in complex molecules. Its stability and predictable reactivity in Stille cross-coupling reactions provide a reliable method for late-stage functionalization, a critical capability in pharmaceutical and agrochemical research. While the inherent toxicity of organotin compounds necessitates rigorous handling and purification protocols, the synthetic advantages offered by this reagent are significant. By understanding its properties, synthesis, and the mechanistic underpinnings of its reactivity, researchers can effectively leverage this compound to accelerate the development of next-generation fluorinated compounds.

References

-

Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]

- Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 105(11), 4147-4188.

-

OpenOChem Learn. Stille Coupling. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Klösener, J., Wiesemann, M., Niemann, M., Neumann, B., Stammler, H. G., & Hoge, B. (2017). Synthesis of Mono-, Bis- and Tris(pentafluoroethyl)tin Derivatives, (C₂F₅)₄₋ₙSnXₙ (X=Ph, Me, Cl, Br, Cp; n=1-3). Chemistry–A European Journal, 23(34), 8295-8303. [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

- Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200-7201.

-

Wikipedia. Organotin chemistry. [Link]

-

NROChemistry. Stille Coupling. [Link]

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(25), 4173-4176.

-

ResearchGate. Request PDF: The New Age of Electrophilic Perfluoroalkylation Reactions. [Link]

- Tang, X., & Li, Z. (2020). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry, 22(19), 6266-6296.

- Ni, C., Zhu, L., & Hu, J. (2020). Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF₃. Organic & Biomolecular Chemistry, 18(1), 46-50.

-

IMSERC. NMR Periodic Table: Tin NMR. [Link]

-

Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane. [Link]

-

Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents: ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. [Link]

-

Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

-

Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?. [Link]

- Hoge, B., Klösener, J., & Wiesemann, M. (2018). Tris(pentafluoroethyl)stannane: Tin Hydride Chemistry with an Electron-Deficient Stannane. Chemistry–A European Journal, 24(11), 2699-2708.

-

BOC Sciences. This compound. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Myers, A. G. The Stille Reaction. [Link]

- Wang, X., & Ni, C. (2020). Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers, 7(15), 2025-2029.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Mono-, Bis- and Tris(pentafluoroethyl)tin Derivatives, (C2 F5 )4-n SnXn (X=Ph, Me, Cl, Br, Cp; n=1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Tributyl(pentafluoroethyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(pentafluoroethyl)stannane, a member of the organotin family, is a versatile reagent in modern organic synthesis. Its unique combination of bulky, lipophilic tributyltin moiety and the strongly electron-withdrawing pentafluoroethyl group imparts distinct physical and chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and applications.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₄H₂₇F₅Sn and a molecular weight of 409.07 g/mol .[1][2] The molecule features a central tin atom tetrahedrally bonded to three n-butyl groups and one pentafluoroethyl group. The presence of the highly electronegative fluorine atoms in the pentafluoroethyl group significantly influences the electronic environment of the tin atom, impacting the compound's reactivity and spectroscopic characteristics.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1426-66-0 | [1][2] |

| Molecular Formula | C₁₄H₂₇F₅Sn | [1][2] |

| Molecular Weight | 409.07 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 245-247 °C | [3] |

| Density | 1.253 g/mL at 25 °C | [3] |

| Refractive Index (n₂₀/D) | 1.430 | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

This compound is generally soluble in common organic solvents such as ether, toluene, and chloroform, a characteristic attributed to its hydrophobic tributyl groups.[4] Conversely, it exhibits low solubility in water.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A pivotal study by Hoge and colleagues details the comprehensive spectroscopic characterization of a range of (pentafluoroethyl)tin derivatives.[5]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups.

¹³C NMR: The carbon NMR spectrum will provide information on both the butyl and pentafluoroethyl carbons, with the latter being significantly influenced by the attached fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing the pentafluoroethyl group. Due to the wide chemical shift range of ¹⁹F NMR, distinct signals for the CF₃ and CF₂ groups are expected.[6] The chemical shifts are typically referenced to an external standard like CFCl₃.[4]

¹¹⁹Sn NMR: Tin-119 NMR spectroscopy is highly sensitive to the coordination environment of the tin atom.[7] The chemical shift of this compound will be indicative of a tetracoordinate tin center, and the value will be influenced by the electron-withdrawing nature of the pentafluoroethyl group.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic vibrational frequencies for the C-H bonds of the butyl groups and the C-F bonds of the pentafluoroethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable tributyltin precursor with a pentafluoroethylating agent. A high-yield synthesis of various (pentafluoroethyl)tin derivatives has been developed utilizing pentafluoroethyllithium (LiC₂F₅) as a C₂F₅ transfer reagent.[5]

Illustrative Synthetic Workflow:

Caption: Synthetic route to this compound.

Experimental Protocol: General Procedure for the Synthesis of (Pentafluoroethyl)stannanes

This protocol is a generalized representation based on the synthesis of related organotin compounds and should be adapted based on specific literature procedures for this compound.

-

Preparation of Pentafluoroethyllithium: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of a suitable pentafluoroethyl source is treated with a strong base, such as an organolithium reagent, at low temperature to generate pentafluoroethyllithium in situ.

-

Reaction with Tributyltin Halide: To the freshly prepared solution of pentafluoroethyllithium, a solution of tributyltin chloride in an anhydrous ethereal solvent is added dropwise at low temperature (e.g., -78 °C).

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Workup: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford the pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the nature of the tin-carbon bonds and the influence of the perfluoroalkyl group. The Sn-C(butyl) bonds are relatively non-polar, while the Sn-C(pentafluoroethyl) bond is polarized due to the high electronegativity of the fluorine atoms. This electronic feature makes the pentafluoroethyl group a potential target for transfer in various chemical transformations.

Stille Cross-Coupling Reactions

Organostannanes are renowned for their utility in palladium-catalyzed Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][10][11][12][13] While the transfer of alkyl groups from tin is generally less efficient than that of aryl, vinyl, or alkynyl groups, the presence of the electron-withdrawing pentafluoroethyl group can influence the transmetalation step in the catalytic cycle.[12] Although less common than their unsaturated counterparts, perfluoroalkylstannanes can participate in Stille-type couplings, offering a route to introduce perfluoroalkyl moieties into organic molecules.[10][11]

Catalytic Cycle of the Stille Reaction:

Caption: General catalytic cycle for the Stille cross-coupling reaction.

Perfluoroalkylation Reactions

This compound can serve as a source of the pentafluoroethyl group in various perfluoroalkylation reactions. The introduction of perfluoroalkyl groups into organic molecules is of great importance in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties they impart, such as increased metabolic stability and lipophilicity.[14][15]

Addition Reactions

The polarized nature of the Sn-C₂F₅ bond may allow for nucleophilic attack at the tin center, potentially leading to the transfer of the pentafluoroethyl anion or related species to electrophilic substrates.

Thermal Stability and Decomposition

Safety and Handling

Organotin compounds, in general, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Users should wear personal protective equipment, including gloves and safety glasses. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic tool with a unique combination of physical and chemical properties. Its ability to serve as a source of the pentafluoroethyl group in various organic transformations, particularly in cross-coupling and perfluoroalkylation reactions, makes it a reagent of interest for the synthesis of novel fluorinated molecules. A thorough understanding of its spectroscopic characteristics, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- (Reference to a general organic or organometallic chemistry textbook for basic principles)

- (Reference to a review on organotin chemistry)

-

Tributyltin fluoride. Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

- (Reference to a paper on the synthesis of rel

- (Reference to a safety manual or database for handling organometallic compounds)

-

Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes: Experimental Data and Predictive DFT Computations. (2020). Request PDF. Retrieved from [Link]

- (Reference for a specific applic

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(26), 4173–4176.

-

The New Age of Electrophilic Perfluoroalkylation Reactions. (2012). Request PDF. Retrieved from [Link]

-

Stille reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Radical Fluoroalkylation Reactions. (n.d.). Notables de la Ciencia. Retrieved January 12, 2026, from [Link]

- (Placeholder for additional relevant reference)

-

Stille Coupling. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

-

Tin NMR. (n.d.). IMSERC. Retrieved January 12, 2026, from [Link]

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

-

(Sn) Tin NMR. (n.d.). Retrieved January 12, 2026, from [Link]

- (Placeholder for additional relevant reference)

-

Klösener, J., Wiesemann, M., Niemann, M., Neumann, B., Stammler, H.-G., & Hoge, B. (2017). Synthesis of Mono-, Bis-, and Tris(pentafluoroethyl)tin Derivatives, (C₂F₅)₄₋ₙSnXₙ (X=Ph, Me, Cl, Br, Cp; n=1–3). Chemistry – A European Journal, 23(34), 8295-8303. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

- (Placeholder for additional relevant reference)

-

Thermal Decomposition Approach for PETN Detection in Improvised Explosive Devices. (n.d.). IJIRT. Retrieved from [Link]

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

-

N-fluoro-compounds. Part V. Photochemical reactions of perfluoro-N-fluoromorpholine, and a re-investigation of its thermal decomposition; preparation and properties of perfluoromorpholin-N-oxyl. (1972). Journal of the Chemical Society, Perkin Transactions 1, 2681-2686. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. Tributyl(perfluoroethyl)stannane 97 1426-66-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Mono-, Bis- and Tris(pentafluoroethyl)tin Derivatives, (C2 F5 )4-n SnXn (X=Ph, Me, Cl, Br, Cp; n=1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 10. chemistry.msu.edu [chemistry.msu.edu]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Stille Coupling | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Tributyl(pentafluoroethyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Pentafluoroethylated Stannanes in Modern Synthesis

The incorporation of fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Among the various fluoroalkyl groups, the pentafluoroethyl (C₂F₅) moiety is of particular interest. Its unique combination of steric bulk, lipophilicity, and metabolic stability can profoundly influence a molecule's potency, bioavailability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of the synthesis and characterization of Tributyl(pentafluoroethyl)stannane, a key reagent for introducing the valuable pentafluoroethyl group into complex molecular architectures. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, practical insights, and a robust framework for its successful application in a research and development setting.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is predicated on the nucleophilic transfer of a pentafluoroethyl group to an electrophilic tributyltin species. The most reliable and high-yielding method involves the use of a pentafluoroethyl lithium (LiC₂F₅) reagent, which is typically generated in situ, reacting with a tributyltin halide, such as tributyltin chloride.[2]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentafluoroethane (HCF₂CF₃) | 102.03 | As needed | |

| n-Butyllithium (in hexanes) | 64.06 | Varies | |

| Tributyltin chloride (Bu₃SnCl) | 325.51 | 1.0 eq | |

| Anhydrous diethyl ether (Et₂O) | 74.12 | As needed |

Procedure:

-

Generation of Pentafluoroethyllithium (LiC₂F₅):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous diethyl ether.

-

Cool the flask to -80 °C using a dry ice/acetone bath.

-

Condense a slight excess of pentafluoroethane gas into the cooled ether.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. The formation of the lithium salt results in a white suspension.

-

-

Reaction with Tributyltin Chloride:

-

To the freshly prepared suspension of LiC₂F₅, slowly add a solution of tributyltin chloride in anhydrous diethyl ether dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

-

II. Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₂₇F₅Sn[3] |

| Molecular Weight | 409.07 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 245-247 °C[3] |

| Density | 1.253 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.430[3] |

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl groups. The protons on the carbons adjacent to the tin atom will exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

-

¹³C NMR: The carbon spectrum will show four distinct signals for the butyl groups and two signals for the pentafluoroethyl group. The carbon signals of the C₂F₅ moiety will be split by the fluorine atoms (¹JCF and ²JCF). The carbon alpha to the tin atom will show coupling to ¹¹⁹Sn (¹JCSn).[2]

-

¹⁹F NMR: The fluorine NMR spectrum is characteristic for a C₂F₅ group, typically showing a triplet for the -CF₃ group and a quartet for the -CF₂ group, with a ³JFF coupling constant. Each signal may also exhibit satellite peaks due to coupling with the tin isotopes (²JSnF and ³JSnF).[2] The chemical shifts are reported relative to CFCl₃.

-

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum should display a single resonance, the chemical shift of which is indicative of a tetra-coordinated tin atom. This signal will be split into a triplet of triplets due to coupling with the alpha and beta fluorine atoms of the pentafluoroethyl group.

Expected NMR Data Summary:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | ~0.9 | t | ~7.3 (H-H) |

| ~1.3 | m | ||

| ~1.5 | m | ||

| ~1.0 | t with satellites | ||

| ¹³C | ~10-30 | 4 signals | |

| ~110-130 | qt | ¹JCF, ²JCF, ¹JCSn | |

| ¹⁹F | ~ -80 to -85 (-CF₃) | t | ³JFF, ³JSnF |

| ~ -110 to -120 (-CF₂) | q | ³JFF, ²JSnF | |

| ¹¹⁹Sn | ~ -50 to -100 | tt | ²JSnF, ³JSnF |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of organotin compounds typically does not show a prominent molecular ion peak due to facile cleavage of the tin-carbon bonds. The fragmentation pattern is characterized by the successive loss of butyl and pentafluoroethyl radicals. The resulting fragment ions will exhibit the characteristic isotopic pattern of tin, providing definitive evidence for its presence.

Expected Fragmentation Pattern:

-

[M - Bu]⁺

-

[M - C₂F₅]⁺

-

[SnBu₃]⁺

-

[SnBu₂]⁺

-

[SnBu]⁺

III. Applications in Drug Discovery and Development

This compound serves as a valuable reagent for the introduction of the pentafluoroethyl group in the synthesis of complex organic molecules, including potential drug candidates. The incorporation of a C₂F₅ group can enhance metabolic stability by blocking sites of oxidation and can increase lipophilicity, which may improve membrane permeability.

One notable application is in the stannylation of cyclopropenes . The resulting stannylcyclopropenes are versatile building blocks for the synthesis of substituted cyclopropenes, which can be further elaborated into more complex structures.

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, the use of pentafluoroethylated building blocks is a growing strategy in medicinal chemistry. For example, pentafluoroethyl-substituted heterocycles have shown promise in the development of new therapeutic agents.[4] The ability of reagents like this compound to deliver this important functional group makes them highly relevant to modern drug discovery programs.

IV. Safety and Handling of Organotin Compounds

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory. Tributyltin derivatives can be absorbed through the skin and are toxic if ingested or inhaled. All waste containing organotin compounds must be disposed of according to institutional and national guidelines for hazardous waste.

V. Conclusion

This compound is a key reagent for the introduction of the pentafluoroethyl group, a functionality of increasing importance in medicinal chemistry. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. A thorough characterization using a combination of NMR techniques and mass spectrometry is essential to ensure its purity and structural integrity. As the demand for novel fluorinated drug candidates continues to grow, the utility of reagents like this compound in enabling the synthesis of these complex molecules is undeniable.

References

-

Organic Syntheses Procedure. Preparation of Tributyl(iodomethyl)stannane. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information for: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Available from: [Link].

- Hoge, B. et al. Tris(pentafluoroethyl)stannane: Tin Hydride Chemistry with an Electron-Deficient Stannane. Chemistry – A European Journal. 2018, 24(11), 2699-2708.

-

The Royal Society of Chemistry. Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available from: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Materials for: Fluorinated tolane-based fluorophores bearing a branched flexible unit with aggregation-induced emission enhancement characteristics. Available from: [Link].

- Klösener, J. et al. Synthesis of Mono-, Bis- and Tris(pentafluoroethyl)tin Derivatives, (C₂F₅)₄₋ₙSnXₙ (X=Ph, Me, Cl, Br, Cp; n=1-3). Chemistry – A European Journal. 2017, 23(34), 8295-8303.

- Hoge, B. et al. On Pentakis(pentafluoroethyl)stannate, [Sn(C₂F₅)₅]⁻, and the Gas-Free Generation of Pentafluoroethyllithium, LiC₂F₅. Chemistry – A European Journal. 2017, 24(2), 406-410.

-

Organic Syntheses Procedure. Allyltributyltin. Available from: [Link].

-

The Royal Society of Chemistry. A Generic Route to Fluoroalkyl-containing Phosphanes. Available from: [Link].

-

ResearchGate. The Tris(pentafluoroethyl)stannate(II) Anion, [Sn(C2F5)3]−—Synthesis and Reactivity. Available from: [Link].

-

Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. Available from: [Link].

-

Wikipedia. Organotin chemistry. Available from: [Link].

-

MSU Chemistry. Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Available from: [Link].

-

National Institutes of Health. Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry. Available from: [Link].

-

National Institutes of Health. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. Available from: [Link].

-

Wiley Science Solutions. Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Available from: [Link].

-

PubMed. New polyfluorinated organotin reagents. Stereoselective synthesis of (Z)-alpha-fluoro-beta-trifluoromethylvinylstannanes. Available from: [Link].

-

MDPI. Production and Biomedical Applications of Bioactive Compounds. Available from: [Link].

-

National Institutes of Health. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Available from: [Link].

Sources

A Comprehensive Guide to the Multinuclear NMR Spectroscopy of Tributyl(pentafluoroethyl)stannane

Introduction: The Imperative for Precise Characterization

Organotin compounds are a cornerstone of modern organometallic chemistry, with applications ranging from catalysis and polymer stabilization to organic synthesis. The introduction of perfluoroalkyl groups, such as the pentafluoroethyl (C₂F₅) moiety, imparts unique electronic properties and reactivity to the tin center. Tributyl(pentafluoroethyl)stannane, (CH₃CH₂CH₂CH₂)₃SnCF₂CF₃, is a prime example of this class, combining the steric bulk and solubility conferred by the butyl groups with the potent electron-withdrawing nature of the C₂F₅ group.

Accurate structural elucidation and purity assessment are paramount for the reliable application of such reagents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unparalleled insight into the molecular framework in solution. This technical guide offers an in-depth analysis of the ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR data for this compound. The principles and data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex multinuclear NMR spectra and understand the nuanced structure-property relationships in fluoroalkyl organometallics. A definitive synthesis and characterization of this and related compounds has been reported, forming a key reference for this class of molecules.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features a central tin atom in a tetrahedral geometry, bonded to three n-butyl chains and one pentafluoroethyl chain. This arrangement gives rise to several magnetically inequivalent nuclei, making multinuclear NMR an ideal characterization technique.

Figure 1: Molecular schematic of this compound highlighting the unique carbon environments relevant to NMR spectroscopy.

The key nuclei for NMR analysis are:

-

¹H: Provides information on the n-butyl chains.

-

¹³C: Characterizes the carbon backbone of both the butyl and pentafluoroethyl groups.

-

¹⁹F: A highly sensitive nucleus (100% natural abundance) that gives direct insight into the fluoroalkyl moiety.[1]

-

¹¹⁹Sn: Directly probes the metallic center. Tin has two NMR-active spin-½ isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.59% abundance). Due to its slightly higher natural abundance and magnetogyric ratio, ¹¹⁹Sn is the nucleus typically observed.

In-Depth NMR Data Analysis

Disclaimer: The following spectral data is a representative compilation based on established values for organotin and perfluoroalkyl compounds. While a full characterization of this molecule has been published, a complete dataset is not publicly available in a single source. The presented data is expertly inferred to provide a reliable guide for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is dominated by signals from the three equivalent n-butyl groups. The protons on the α-carbon (Cα), being closest to the electropositive tin atom, are the most deshielded. A key feature is the presence of "satellite" peaks flanking the α-CH₂ signal, which arise from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| ~1.55 | m | - | 6H | Cγ-H ₂ |

| ~1.35 | sextet | J(H,H) ≈ 7.3 | 6H | Cβ-H ₂ |

| ~1.05 | m | ²J(¹¹⁹Sn,H) ≈ 50 | 6H | Cα-H ₂ |

| ~0.92 | t | J(H,H) ≈ 7.3 | 9H | Cδ-H ₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a complete map of the carbon framework. The signals for the pentafluoroethyl group are split into complex multiplets due to strong one- and two-bond C-F coupling. The carbons of the butyl chains directly bonded to tin exhibit significant one-bond coupling (¹J(Sn,C)).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~131.0 | tq | ¹J(C,F) ≈ 260, ²J(C,F) ≈ 35 | C F₂CF₃ |

| ~118.5 | qt | ¹J(C,F) ≈ 285, ²J(C,F) ≈ 35 | CF₂C F₃ |

| 29.1 | s | - | C γH₂ |

| 27.3 | s | ²J(¹¹⁹Sn,C) ≈ 20 | C βH₂ |

| 13.7 | s | - | C δH₃ |

| ~11.0 | s | ¹J(¹¹⁹Sn,C) ≈ 330-350 | C αH₂ |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is often the most informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1] For the pentafluoroethyl group, two distinct signals are expected. The key diagnostic feature is the mutual splitting of the -CF₂- and -CF₃ groups into a quartet and a triplet, respectively, due to a three-bond F-F coupling. Furthermore, the -CF₂- fluorines, being two bonds away from the tin atom, exhibit clear satellite peaks from ²J(Sn,F) coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ -81.5 | t | ³J(F,F) ≈ 2.5 | CF₂CF₃ |

| ~ -116.0 | q | ³J(F,F) ≈ 2.5, ²J(¹¹⁹Sn,F) ≈ 190 | CF₂ CF₃ |

Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts.

¹¹⁹Sn NMR Spectroscopy

Directly observing the ¹¹⁹Sn nucleus provides crucial information about the electronic environment at the metal center. The chemical shift is highly sensitive to the nature of the substituents. The powerful electron-withdrawing C₂F₅ group causes a significant upfield shift in the ¹¹⁹Sn resonance compared to analogous tetraalkylstannanes like tetrabutyltin (δ ≈ -9 ppm). The signal is split by the five fluorine atoms of the pentafluoroethyl group. The largest coupling is the two-bond interaction with the -CF₂- fluorines, resulting in a triplet. Each line of this triplet is further split into a quartet by the three-bond coupling to the -CF₃- fluorines.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ~ -25 to -30 | tq | ²J(Sn,F) ≈ 190, ³J(Sn,F) ≈ 25 |

Experimental Protocols for High-Fidelity NMR Acquisition

Acquiring high-quality, unambiguous multinuclear NMR data requires careful attention to experimental design. The following protocols provide a validated framework for the analysis of this compound and related organometallics.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent, offering good solubility and a clean spectral window. Benzene-d₆ (C₆D₆) can also be used for alternative chemical shift dispersion.

-

Concentration: Prepare a solution of ~10-20 mg of the compound in 0.6 mL of deuterated solvent in a standard 5 mm NMR tube.

-

Referencing:

-

¹H & ¹³C: Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[2]

-

¹⁹F: An external standard of CFCl₃ (δ = 0.00 ppm) is recommended for precise chemical shift determination.

-

¹¹⁹Sn: Tetramethyltin (SnMe₄) is the standard external reference (δ = 0.00 ppm).

-

Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring multinuclear NMR data.

Figure 2: A generalized workflow for the multinuclear NMR analysis of organometallic compounds.

Recommended Parameters (for a 400 MHz Spectrometer):

| Nucleus | Experiment | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |

| ¹H | Standard 1D | 15 | 3-4 | 2 | 8-16 |

| ¹³C | ¹H Decoupled (zgdc) | 250 | 1-2 | 2 | 256-1024 |

| ¹⁹F | Standard 1D | 200 | 2-3 | 2 | 16-64 |

| ¹¹⁹Sn | ¹H Decoupled (zgdc) | 500 | 1-2 | 5 | 1024-4096 |

Causality Behind Parameter Choices:

-

¹H Decoupling: For ¹³C and ¹¹⁹Sn, proton decoupling is essential to simplify the spectra by removing H-C and H-Sn couplings, which collapses multiplets into singlets (unless coupled to other nuclei like F or Sn) and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (D1): A longer relaxation delay (e.g., 5s for ¹¹⁹Sn) is crucial for quantitative analysis and to ensure that the slow-relaxing tin nucleus fully returns to equilibrium before the next pulse, preventing signal saturation and distortion.

Conclusion

The comprehensive multinuclear (¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn) NMR analysis of this compound provides an unambiguous and detailed portrait of its molecular structure. Each nucleus offers a unique and complementary piece of the structural puzzle. The characteristic chemical shifts, well-defined multiplicities, and diagnostic coupling constants—particularly the Sn-C, Sn-F, and F-F interactions—serve as definitive fingerprints for this compound. The protocols and interpretive guidance provided in this document establish a robust framework for researchers to confidently characterize this and other complex organometallic reagents, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Klösener, J., et al. (2017). Synthesis of Mono-, Bis- and Tris(pentafluoroethyl)tin Derivatives, (C₂F₅)₄₋ₙSnXₙ (X=Ph, Me, Cl, Br, Cp; n=1-3). Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available at: [Link]

-

IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding in Tributyl(pentafluoroethyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(pentafluoroethyl)stannane, with the chemical formula C₁₄H₂₇F₅Sn, is an organotin compound characterized by the presence of three butyl groups and a pentafluoroethyl group attached to a central tin atom.[1] The unique combination of bulky, electron-donating alkyl groups and a strongly electron-withdrawing perfluoroalkyl group imparts distinct physical and chemical properties to the molecule. This guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development.

Part 1: Molecular Structure and Bonding

The molecular structure of this compound is defined by a central tin atom in a tetrahedral geometry. The three butyl groups and the pentafluoroethyl group are covalently bonded to the tin atom. Due to the presence of the bulky butyl groups, steric hindrance plays a significant role in determining the precise bond angles and conformational preferences of the molecule.

Predicted Molecular Geometry

In the absence of a definitive X-ray crystal structure for this compound, its geometry can be reliably predicted based on related organotin compounds and computational modeling. The tin atom is sp³ hybridized, leading to a distorted tetrahedral arrangement of the four organic substituents. The C-Sn-C bond angles involving the butyl groups are expected to be slightly larger than the ideal tetrahedral angle of 109.5° due to steric repulsion between the bulky alkyl chains. Conversely, the C(pentafluoroethyl)-Sn-C(butyl) angles might be slightly compressed.

Diagram: Predicted Molecular Structure of this compound

Caption: A 2D representation of the predicted molecular structure of this compound.

Bonding Characteristics

The bonding in this compound is primarily covalent.[2] The key bonds to consider are the Sn-C bonds and the C-F bonds.

-

Sn-C Bonds: The tin-carbon bonds are polar covalent, with carbon being more electronegative than tin. The presence of the electron-donating butyl groups increases the electron density on the tin atom. Typical Sn-C bond lengths in tetraorganotin compounds are in the range of 2.14-2.26 Å.[2][3]

-

C-F Bonds: The carbon-fluorine bonds in the pentafluoroethyl group are highly polar and exceptionally strong, contributing to the chemical stability of this moiety.

-

Inductive Effect: The pentafluoroethyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the tin atom. This effect influences the polarity of the Sn-C bonds and the overall reactivity of the molecule.

| Bond | Predicted Bond Length (Å) | Bond Type |

| Sn-C (butyl) | ~2.15 - 2.20 | Polar Covalent |

| Sn-C (pentafluoroethyl) | ~2.20 - 2.25 | Polar Covalent |

| C-C (butyl) | ~1.54 | Covalent |

| C-C (pentafluoroethyl) | ~1.55 | Covalent |

| C-F | ~1.35 | Highly Polar Covalent |

| C-H | ~1.09 | Covalent |

Table 1: Predicted bond lengths and types in this compound based on typical values for related compounds.[2][3]

Part 2: Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a tributyltin halide with a pentafluoroethylating agent. A high-yield method involves the use of pentafluoroethyllithium (LiC₂F₅) as a C₂F₅ transfer reagent.[4]

Synthetic Pathway

The primary synthetic route involves the nucleophilic substitution of a halide on tributyltin chloride by the pentafluoroethyl anion generated in situ from a suitable precursor.

Diagram: Synthetic Workflow for this compound

Caption: A schematic of the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Tributyltin chloride (Bu₃SnCl)

-

A suitable precursor for pentafluoroethyllithium (e.g., 1,1,1,2,2-pentafluoro-2-iodoethane)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line and inert atmosphere (Argon or Nitrogen) apparatus

Procedure:

-

Preparation of Pentafluoroethyllithium (LiC₂F₅):

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the pentafluoroethyl iodide precursor in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution via the dropping funnel while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure the complete formation of pentafluoroethyllithium.

-

-

Reaction with Tributyltin Chloride:

-

In a separate flame-dried flask under an inert atmosphere, dissolve tributyltin chloride in anhydrous diethyl ether or THF.

-

Cool the tributyltin chloride solution to -78 °C.

-

Slowly transfer the freshly prepared pentafluoroethyllithium solution to the tributyltin chloride solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[1]

-

Part 3: Spectroscopic Characterization

A combination of nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is dominated by the signals from the three butyl groups. The spectrum will exhibit complex multiplets for the methylene and methyl protons of the butyl chains, typically in the range of 0.8-1.6 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the butyl groups and the pentafluoroethyl group. The carbons of the pentafluoroethyl group will be significantly affected by coupling to both fluorine and tin. The CF₂ and CF₃ carbons will appear as complex multiplets due to C-F and C-Sn coupling.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It will show two distinct multiplets corresponding to the CF₂ and CF₃ groups of the pentafluoroethyl moiety. The chemical shifts and coupling constants are characteristic of the C₂F₅ group attached to a tin atom.[5] The CF₃ signal is expected to be a triplet, and the CF₂ signal a quartet, due to ³J(F-F) coupling. Further coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) may also be observed as satellite peaks.

¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for probing the electronic environment of the tin nucleus.[6] The chemical shift is sensitive to the nature of the substituents. The strong electron-withdrawing nature of the pentafluoroethyl group is expected to cause a downfield shift in the ¹¹⁹Sn resonance compared to tetrabutyltin.[7]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (CH₃, butyl) | ~0.9 | Triplet | J(H-H) ≈ 7 |

| ¹H (CH₂, butyl) | ~1.0 - 1.6 | Multiplets | - |

| ¹³C (butyl) | ~10 - 30 | - | ¹J(¹³C-¹¹⁹Sn) ≈ 300-400 |

| ¹³C (CF₂) | ~110 - 120 | Triplet of multiplets | ¹J(¹³C-¹⁹F) ≈ 250-280, ¹J(¹³C-¹¹⁹Sn) ≈ 350-450 |

| ¹³C (CF₃) | ~125 - 135 | Quartet of multiplets | ¹J(¹³C-¹⁹F) ≈ 280-300, ²J(¹³C-¹¹⁹Sn) ≈ 50-70 |

| ¹⁹F (CF₂) | ~ -90 to -110 | Quartet | ³J(F-F) ≈ 5-10, ²J(¹⁹F-¹¹⁹Sn) ≈ 100-200 |

| ¹⁹F (CF₃) | ~ -80 to -90 | Triplet | ³J(F-F) ≈ 5-10, ³J(¹⁹F-¹¹⁹Sn) ≈ 20-40 |

| ¹¹⁹Sn | ~ -20 to +20 | Multiplet | - |

Table 2: Predicted NMR Spectroscopic Data for this compound.[4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-H stretching and bending vibrations of the butyl groups and the C-F stretching vibrations of the pentafluoroethyl group.

-

C-H Stretching: Strong bands in the region of 2850-2960 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl groups.

-

C-F Stretching: Very strong and characteristic absorption bands in the range of 1100-1350 cm⁻¹ arise from the C-F stretching vibrations of the pentafluoroethyl group.[8]

-

Sn-C Stretching: Weaker absorptions corresponding to the Sn-C stretching vibrations are expected in the lower frequency region, typically between 500-600 cm⁻¹.[8]

Conclusion

This compound is a fascinating molecule with a unique structural and electronic profile arising from the interplay of its bulky alkyl and electron-withdrawing fluoroalkyl substituents. This guide has provided a detailed overview of its molecular structure, the nature of its chemical bonds, a reliable synthetic protocol, and a comprehensive description of its expected spectroscopic characteristics. The information presented herein serves as a valuable resource for scientists and researchers engaged in the study and application of organotin compounds, facilitating further exploration of the potential of this compound in various fields of chemical science.

References

-

Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and - The Royal Society of Chemistry. (2015-07-22). Retrieved from [Link]

-

Klösener, J., Wiesemann, M., Niemann, M., Neumann, B., Stammler, H. G., & Hoge, B. (2017). Synthesis of Mono-, Bis- and Tris(pentafluoroethyl)tin Derivatives, (C₂F₅)₄₋ₙSnXₙ (X=Ph, Me, Cl, Br, Cp; n=1-3). Chemistry. 23(34), 8295-8303. Retrieved from [Link]

- Greenwald, R. J., Tom, S., Zucconi, W., & Cochran, J. C. Carbon-Tin Vibrational Frequencies in Substituted Trimethylvinylstannanes. Main Group Metal Chemistry, 14(1-4), 59-64.

-

Organotin chemistry - Wikipedia. Retrieved from [Link]

-

NMR Periodic Table: Tin NMR - IMSERC. Retrieved from [Link]

-

Selected bond lengths and angles Sn-C(1) 2.097(7) - ResearchGate. Retrieved from [Link]

-

Typical interatomic distances: organic compounds. International Tables for Crystallography, Volume C, Section 9.5. Retrieved from [Link]

Sources

- 1. Tributyl(perfluoroethyl)stannane 97 1426-66-0 [sigmaaldrich.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Mono-, Bis- and Tris(pentafluoroethyl)tin Derivatives, (C2 F5 )4-n SnXn (X=Ph, Me, Cl, Br, Cp; n=1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

Tributyl(pentafluoroethyl)stannane reactivity with common electrophiles.

An In-depth Technical Guide to the Reactivity of Tributyl(pentafluoroethyl)stannane with Common Electrophiles

Authored by: A Senior Application Scientist

Abstract

The incorporation of fluorinated moieties, particularly the pentafluoroethyl (C₂F₅) group, into organic molecules is a cornerstone of modern drug discovery and materials science. This functional group can significantly enhance metabolic stability, lipophilicity, and binding affinity. This compound, (CH₃CH₂CH₂CH₂)₃SnCF₂CF₃, has emerged as a robust and versatile reagent for the nucleophilic transfer of the pentafluoroethyl group. This technical guide provides an in-depth analysis of its reactivity profile with common classes of electrophiles, focusing on the mechanistic underpinnings, protocol optimization, and practical considerations for its application in a research and development setting.

Introduction: The Strategic Value of the Pentafluoroethyl Group

The introduction of fluorine-containing functional groups is a widely employed strategy in the design of new pharmaceuticals and agrochemicals.[1] The pentafluoroethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's bioactivity. Compared to the more common trifluoromethyl group, the C₂F₅ substituent provides increased lipophilicity and can serve as a metabolically stable bioisostere for other functional groups. However, the efficient and selective introduction of this group remains a significant synthetic challenge.

This compound is a key reagent in addressing this challenge. As an organostannane, it is relatively stable to air and moisture, making it easier to handle than many other organometallic reagents.[2] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which allows for the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[2][3] This guide will explore the causality behind its reactivity and provide field-proven protocols for its effective use.

Palladium-Catalyzed Cross-Coupling: The Stille Reaction

The Stille reaction is the most prominent application of this compound, enabling the coupling of the pentafluoroethyl group to sp²-hybridized carbon centers.[4] This reaction is exceptionally versatile, tolerating a wide array of functional groups such as esters, ketones, and nitro groups, making it invaluable for the late-stage functionalization of complex molecules.[2][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.[2][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide or triflate (R-X) to form a Pd(II) intermediate.[5]

-

Transmetalation : The organostannane transfers its pentafluoroethyl group to the palladium complex. This is often the rate-determining step in the cycle.[2][6] The three non-transferable butyl groups on the tin atom are crucial, as alkyl groups migrate much more slowly than the desired pentafluoroethyl group.[4]

-

Reductive Elimination : The two organic groups (R and C₂F₅) are coupled and eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[2][4]

Experimental Protocol: Pentafluoroethylation of an Aryl Iodide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl iodide.

Materials:

-

Aryl iodide (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (2.5 mol%)

-

Tri(2-furyl)phosphine, P(2-furyl)₃ (10 mol%)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, Pd₂(dba)₃, and tri(2-furyl)phosphine.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed DMF via syringe. Stir the mixture at room temperature until a homogeneous solution is formed.

-

Add this compound via syringe.

-

Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This step precipitates the tin byproduct as insoluble tributyltin fluoride, which can be removed by filtration.[7]

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Wash the combined organic filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Summary: Stille Coupling Performance

The choice of catalyst, ligand, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions for the pentafluoroethylation of various aryl and vinyl electrophiles.

| Electrophile (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoacetophenone | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | DMF | 80 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 75-85 |

| 2-Iodothiophene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 90 | 80-90 |

| (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | THF | 65 | 70-80 |

| 4-Triflyloxybiphenyl | Pd₂(dba)₃ (2.5) | XPhos (10) | 1,4-Dioxane | 100 | 88-96 |

Note: Yields are representative and can vary based on substrate and precise conditions.

Reactivity with Acyl Chlorides: Synthesis of Pentafluoroethyl Ketones

This compound is also an effective reagent for the synthesis of pentafluoroethyl ketones via coupling with acyl chlorides.[8] This transformation, often considered a variant of the Stille reaction, provides direct access to valuable carbonyl-containing fluorinated building blocks.[9]

Mechanism and Key Considerations

The reaction follows a similar palladium-catalyzed cycle, but the electrophile is now an acyl chloride.[6] A significant challenge in this reaction is the high reactivity of acyl chlorides, which can be susceptible to reduction by residual tin hydrides (if present as impurities) or hydrolysis.[8][10] Therefore, strictly anhydrous conditions and a high-purity stannane reagent are critical for success. The chemoselectivity is generally excellent, with the reaction occurring preferentially at the highly electrophilic acyl chloride site, even in the presence of other halides like aryl bromides.[8]

Protocol: Synthesis of 4-Pentafluoroethylbenzoyl Chloride

Materials:

-

Benzoyl chloride (1.0 equiv)

-

This compound (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (3 mol%)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve PdCl₂(PPh₃)₂ in anhydrous THF.

-

Add the benzoyl chloride to the solution via syringe.

-

Slowly add this compound to the reaction mixture at room temperature.

-

Heat the mixture to 65 °C and stir until the starting material is consumed as indicated by TLC analysis.

-

Cool the reaction to room temperature and proceed with the aqueous KF workup and purification as described in section 2.2.

Reactivity with Alkyl Halides and Other Electrophiles

The palladium-catalyzed cross-coupling of organostannanes with sp³-hybridized electrophiles like alkyl halides is significantly more challenging than with their sp² counterparts.[11] The primary hurdles are slow rates of oxidative addition to the Pd(0) center and the competing β-hydride elimination pathway in the resulting palladium-alkyl intermediate.

For this compound, standard Stille conditions are generally not effective for coupling with unactivated alkyl bromides or iodides. The reaction often fails or provides very low yields. Alternative catalytic systems or reaction pathways are typically required. While organotin hydrides are well-known for radical-mediated reductions of alkyl halides, tetraorganostannanes like this compound are not direct sources of tin radicals under thermal conditions.[12]

Current research in this area is focused on developing dual catalytic systems or photo-redox methods to facilitate these difficult transformations. For researchers targeting the pentafluoroethylation of alkyl chains, alternative strategies such as using reagents designed for nucleophilic C₂F₅ transfer to alkyl halides (e.g., TMSCF₂CF₃) or electrophilic pentafluoroethylation of carbanions may be more fruitful.

Safety and Handling of Organotin Reagents

Trustworthiness in protocol design mandates a rigorous approach to safety. Organotin compounds, including this compound, are toxic and must be handled with extreme care.[12]

-

Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves (nitrile gloves should be double-gloved).

-

Toxicity: Organotins can be absorbed through the skin and are toxic upon inhalation or ingestion. They primarily target the central nervous system and can cause skin and eye irritation.

-

Disposal: All waste containing organotin compounds must be treated as hazardous and disposed of according to institutional guidelines. Quenching residual stannane with KF to precipitate the less soluble and more easily handled tributyltin fluoride is a common practice before disposal.

Conclusion

This compound is a highly effective and practical reagent for introducing the valuable pentafluoroethyl group onto aromatic and vinylic scaffolds via the palladium-catalyzed Stille cross-coupling. Its reactivity with acyl chlorides further extends its utility, providing a direct route to pentafluoroethyl ketones. While its application with sp³-hybridized electrophiles under standard conditions is limited, the robustness and high functional group tolerance in Stille-type reactions ensure its continued importance in the fields of medicinal chemistry and materials science. A thorough understanding of the underlying mechanisms and strict adherence to safety protocols are paramount to leveraging the full synthetic potential of this powerful reagent.

References

- Stille Coupling | OpenOChem Learn. (n.d.).

-

Beier, P. (2018). Tris(pentafluoroethyl)stannane: Tin Hydride Chemistry with an Electron-Deficient Stannane. Chemistry – A European Journal, 24(11), 2699-2708. Available from: [Link]

- Stille Coupling - Organic Chemistry Portal. (n.d.).

- Protocol for Stille Coupling Reactions Using Stannane Reagents - Benchchem. (n.d.).

- Stille Coupling - Chemistry LibreTexts. (2023).

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2783. Available from: [Link]

- Stille reaction - Wikipedia. (n.d.).

-

Wang, J., et al. (2022). Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Organic & Biomolecular Chemistry, 20(14), 2865-2869. Available from: [Link]

- Tributyl(perfluoroethyl)stannane 97% | Sigma-Aldrich. (n.d.).

-

Wang, C., et al. (2021). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry, 23(10), 3485-3506. Available from: [Link]

- Fluoroalkylation: Expansion of Togni Reagents | Sigma-Aldrich. (n.d.).

-

Zhu, L., & Li, W. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1149-1161. Available from: [Link]

-

Wang, C., et al. (2021). Fluoroalkylation Reactions in Aqueous Media: A Review. Green Chemistry. Available from: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. Available from: [Link]

-

Schorpp, M., & Hoge, B. (2016). Syntheses and Solid-State Structure Analyses of Pentafluoroethylated Arsanes. Inorganic Chemistry, 55(50), 24958-24962. Available from: [Link]

-

Wiesemann, M., et al. (2018). On Pentakis(pentafluoroethyl)stannate, [Sn(C₂F₅)₅]⁻, and the Gas-Free Generation of Pentafluoroethyllithium, LiC₂F₅. Chemistry – A European Journal, 24(11), 2691-2698. Available from: [Link]

-

Molander, G. A., & Yun, C. S. (2007). Palladium-catalyzed Cross-Coupling Reaction of Alkenyl Bromides With Potassium Alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. Available from: [Link]

-

Scott, W. J., & Stille, J. K. (1990). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4-tert-Butyl-1-Vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-Propen-1-one. Organic Syntheses, 68, 116. Available from: [Link]

-